4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a methylcyclopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The nitration of 4-chloro-2-methoxybenzoic acid to introduce a nitro group.
Reduction: Reduction of the nitro group to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclopropylation: Introduction of the methylcyclopropyl group through a cyclopropanation reaction using a suitable cyclopropylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzenamine: Lacks the methylcyclopropyl group, making it less sterically hindered.
4-Chloro-2-methoxy-5-methylbenzenamine: Contains a methyl group instead of a methylcyclopropyl group, affecting its reactivity and properties.
Uniqueness
4-Chloro-2-methoxy-5-(1-methylcyclopropyl)aniline is unique due to the presence of the methylcyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1629269-91-5 |
---|---|
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-2-methoxy-5-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C11H14ClNO/c1-11(3-4-11)7-5-9(13)10(14-2)6-8(7)12/h5-6H,3-4,13H2,1-2H3 |
InChI Key |
GTODBOQZPJHAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CC(=C(C=C2Cl)OC)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.